Product packaging for Disodium 2-oxosuccinate(Cat. No.:CAS No. 300-01-6)

Disodium 2-oxosuccinate

Cat. No.: B12083407
CAS No.: 300-01-6
M. Wt: 176.03 g/mol
InChI Key: ZNIQEYASWPYCBW-UHFFFAOYSA-L
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Description

Contextualization within Core Metabolic Intermediates

Disodium (B8443419) 2-oxosuccinate, as the ionized form of oxaloacetic acid, is a cornerstone of intermediary metabolism. It is a dicarboxylic acid that plays a critical role in numerous biochemical processes essential for life.

The Citric Acid Cycle (Krebs Cycle): The most prominent role of oxaloacetate is in the citric acid cycle, a series of chemical reactions used by all aerobic organisms to release stored energy. In the initial step of the cycle, oxaloacetate (a four-carbon molecule) condenses with acetyl-CoA (a two-carbon molecule) to form citrate (B86180) (a six-carbon molecule), a reaction catalyzed by citrate synthase. frontiersin.orgkhanacademy.org The cycle proceeds through a series of oxidative reactions, regenerating oxaloacetate at the end, which allows the cycle to continue. nih.gov Each turn of the cycle generates energy in the form of ATP (or GTP), and reducing equivalents (NADH and FADH2) that are crucial for the electron transport chain and oxidative phosphorylation. nih.govwikipedia.org

Gluconeogenesis: Oxaloacetate is a key precursor for gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. wikipedia.org When glucose levels are low, oxaloacetate in the mitochondria is converted to malate (B86768) or aspartate, transported to the cytosol, and then converted back to oxaloacetate. wikipedia.org Cytosolic oxaloacetate is then decarboxylated and phosphorylated by phosphoenolpyruvate (B93156) carboxykinase (PEPCK) to form phosphoenolpyruvate, a critical step in the synthesis of glucose. wikipedia.org

Amino Acid and Fatty Acid Synthesis: Oxaloacetate serves as a direct precursor for the synthesis of the amino acid aspartate through transamination. libretexts.org Aspartate, in turn, is a precursor for several other amino acids, including asparagine, methionine, lysine, and threonine. Furthermore, when the citric acid cycle is replete with energy, citrate can be transported out of the mitochondria and cleaved back into acetyl-CoA and oxaloacetate in the cytoplasm. This cytoplasmic acetyl-CoA is the primary building block for fatty acid synthesis. frontiersin.orglibretexts.org

Urea (B33335) Cycle: Oxaloacetate also participates indirectly in the urea cycle, a process that detoxifies ammonia (B1221849) by converting it to urea. The transamination of oxaloacetate to aspartate provides one of the two nitrogen atoms incorporated into urea.

Historical Perspectives in Biochemical and Synthetic Investigations

The understanding of disodium 2-oxosuccinate is intrinsically linked to the groundbreaking discoveries that elucidated the mechanisms of cellular respiration. In the 1930s, the Hungarian biochemist Albert Szent-Györgyi made seminal contributions by studying cellular respiration in pigeon breast muscle. wikipedia.org He identified the catalytic role of certain dicarboxylic acids, including succinate (B1194679), fumarate (B1241708), and malate, in cellular oxidation. His work demonstrated that these molecules act in a cyclic manner, a pivotal insight that laid the groundwork for understanding the full cycle. For his discoveries, particularly concerning fumaric acid and its catalytic role, Szent-Györgyi was awarded the Nobel Prize in Physiology or Medicine in 1937. wikipedia.orgwikipedia.orgonlinemeded.com

Building upon Szent-Györgyi's findings, the German-born British biochemist Sir Hans Adolf Krebs , along with his student William Arthur Johnson, systematically pieced together the remaining reactions of the cycle at the University of Sheffield. wikipedia.orgunacademy.com In 1937, Krebs proposed the complete cycle, which he initially termed the "citric acid cycle." biocrates.combryanhousepub.com He crucially identified the reaction where pyruvate (B1213749) and oxaloacetate combine to form citrate, the missing link that closed the loop of reactions. This comprehensive model, now widely known as the Krebs cycle or the tricarboxylic acid (TCA) cycle, provided a complete picture of the central hub of aerobic metabolism. For this monumental achievement, Krebs was awarded the Nobel Prize in Physiology or Medicine in 1953. unacademy.com Early research into oxaloacetic acid dates back to the late 19th and early 20th centuries during investigations into acid production in bacteria. biocrates.com In 1919, it was hypothesized that oxaloacetic acid was a precursor to citrate in fungi. biocrates.com

Current Paradigms and Research Frontiers for Alpha-Ketosuccinates

The class of compounds known as alpha-ketosuccinates, of which oxaloacetate is the primary biological example, continues to be an active area of research in both biochemistry and synthetic organic chemistry.

Neuroprotection: A significant area of current research focuses on the neuroprotective effects of oxaloacetate. nih.gov Excessive levels of the neurotransmitter glutamate (B1630785) are known to be toxic to neurons, a phenomenon implicated in ischemic stroke and other neurological disorders. nih.govnih.gov Administering oxaloacetate has been shown to reduce blood glutamate levels by activating the enzyme glutamate-oxaloacetate transaminase (GOT), which converts glutamate and oxaloacetate into alpha-ketoglutarate (B1197944) and aspartate. nih.gov This peripheral "glutamate sink" effect helps to draw excess glutamate from the brain, thereby reducing neuronal damage. nih.govalzdiscovery.org Animal studies have demonstrated that oxaloacetate administration can lead to a reduction in infarct size and improved neurological outcomes after ischemic events. nih.gov

Cancer Metabolism: The unique metabolic characteristics of cancer cells, such as the Warburg effect, have made metabolic intermediates like oxaloacetate a subject of interest in oncology research. biocrates.com Studies have explored how modulating the levels of citric acid cycle intermediates can impact cancer cell growth and survival. biocrates.com

Organic Synthesis: Alpha-ketosuccinates and their derivatives are valuable building blocks in organic synthesis. Their multiple functional groups allow for a variety of chemical transformations. Recent research in this area includes the development of new synthetic methodologies to create substituted alpha-ketosuccinates. For example, methods for the asymmetric synthesis of β-substituted-α-ketosuccinates have been developed, providing access to chiral building blocks for the synthesis of complex natural products. researchgate.net The development of catalytic and stereoselective reactions is a key focus, enabling the efficient construction of intricate molecular architectures. rsc.orgresearchgate.net The field of organic synthesis continues to explore novel applications for these versatile synthons. benthamscience.comorgsyn.orguniversiteitleiden.nl

Compound Information Table

Compound NameSynonyms
This compoundDisodium oxaloacetate, Oxalacetic acid disodium salt, Butanedioic acid, 2-oxo-, disodium salt, Disodium 2-oxobutanedioate
2-Oxosuccinic acidOxaloacetic acid, Oxobutanedioic acid
Acetyl-CoAAcetyl coenzyme A
CitrateCitric acid
AspartateAspartic acid
MalateMalic acid
FumarateFumaric acid
SuccinateSuccinic acid
GlutamateGlutamic acid
PhosphoenolpyruvatePEP

Chemical Data Table: this compound

PropertyValueSource
Chemical Formula C4H2Na2O5 chemicalbook.com
Molecular Weight 176.03 g/mol chemicalbook.com
CAS Number 300-01-6 chemicalbook.com
Appearance White to off-white powder
Solubility Soluble in water
InChI Key ZNIQEYASWPYCBW-UHFFFAOYSA-L

This table is based on available data and may not be exhaustive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2Na2O5 B12083407 Disodium 2-oxosuccinate CAS No. 300-01-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

300-01-6

Molecular Formula

C4H2Na2O5

Molecular Weight

176.03 g/mol

IUPAC Name

disodium;2-oxobutanedioate

InChI

InChI=1S/C4H4O5.2Na/c5-2(4(8)9)1-3(6)7;;/h1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2

InChI Key

ZNIQEYASWPYCBW-UHFFFAOYSA-L

Canonical SMILES

C(C(=O)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Biochemical and Metabolic Significance of 2 Oxosuccinate Systems

Central Role in the Tricarboxylic Acid Cycle Dynamics

The tricarboxylic acid (TCA) cycle, or Krebs cycle, is the central hub of cellular respiration, occurring within the mitochondrial matrix. creative-proteomics.combyjus.com It is responsible for the complete oxidation of acetyl-CoA, derived from carbohydrates, fats, and proteins, to generate energy in the form of ATP and reducing equivalents (NADH and FADH2). creative-proteomics.comnih.gov

Integration with Acetyl-CoA in Citrate (B86180) Formation

The entry point of acetyl-CoA into the TCA cycle is its condensation with oxaloacetate to form the six-carbon molecule, citrate. byjus.comwikipedia.org This irreversible reaction is catalyzed by the enzyme citrate synthase. ebi.ac.ukreactome.org The binding of oxaloacetate to citrate synthase induces a conformational change in the enzyme, creating a binding site for acetyl-CoA. wikipedia.org This ordered binding ensures that the energy-rich thioester bond of acetyl-CoA is not hydrolyzed until citrate is formed. wikipedia.org

The mechanism involves a catalytic triad (B1167595) of amino acids in the active site of citrate synthase. ebi.ac.uk An aspartate residue deprotonates the alpha-carbon of acetyl-CoA, forming an enol intermediate, which is stabilized by a histidine residue. libretexts.orgopenstax.org This enol then attacks the carbonyl carbon of oxaloacetate, leading to the formation of citryl-CoA. ebi.ac.uk Subsequent hydrolysis of the thioester bond releases citrate and coenzyme A. wikipedia.org

Influence on the Overall Flux and Regulation of the Krebs Cycle

The concentration of oxaloacetate directly influences the rate of the TCA cycle. fiveable.me As the acceptor molecule for acetyl-CoA, its availability is a key determinant of the cycle's flux. creative-proteomics.comwalshmedicalmedia.com Low levels of oxaloacetate can slow down the entire cycle, thereby reducing energy production. fiveable.me

The regulation of the TCA cycle occurs at several key enzymatic steps, with citrate synthase being a primary control point. walshmedicalmedia.com The activity of citrate synthase is allosterically inhibited by high concentrations of ATP, NADH, and succinyl-CoA, which signal that the cell has an adequate energy supply. creative-proteomics.comwikipedia.org Conversely, the availability of its substrates, oxaloacetate and acetyl-CoA, promotes the reaction. walshmedicalmedia.com Therefore, the maintenance of oxaloacetate levels is crucial for the continuous operation of the cycle. nih.gov

Involvement in Anaplerotic and Cataplerotic Pathways

Anaplerotic reactions are those that replenish intermediates of the TCA cycle that have been removed for biosynthetic purposes (cataplerosis). wikipedia.org Oxaloacetate is a key intermediate that is both consumed in and replenished to the TCA cycle, highlighting its central role in balancing metabolic demands. vedantu.com

Contribution to Gluconeogenesis Pathways

Gluconeogenesis is the metabolic pathway that synthesizes glucose from non-carbohydrate precursors, such as lactate (B86563), certain amino acids, and glycerol. lumenlearning.com This process is vital for maintaining blood glucose levels during periods of fasting or starvation. fiveable.me Oxaloacetate is a primary starting point for gluconeogenesis. wikipedia.orgnih.gov

The process begins in the mitochondria with the carboxylation of pyruvate (B1213749) to form oxaloacetate, a reaction catalyzed by pyruvate carboxylase. wikipedia.orgnih.gov Since oxaloacetate cannot directly cross the mitochondrial membrane, it is first reduced to malate (B86768). wikipedia.orgaklectures.com Malate is then transported into the cytosol and re-oxidized to oxaloacetate. wikipedia.orgaklectures.com In the cytosol, phosphoenolpyruvate (B93156) carboxykinase (PEPCK) converts oxaloacetate to phosphoenolpyruvate (PEP), a key intermediate in the gluconeogenic pathway. wikipedia.orglibretexts.org

Interconnections within Amino Acid Biosynthesis and Degradation

Oxaloacetate is a direct precursor for the synthesis of several amino acids and is a product of the degradation of others. wikipedia.orgwikilectures.eu It serves as the carbon skeleton for the aspartate family of amino acids, which includes aspartate, asparagine, methionine, threonine, and lysine. wikipedia.orglibretexts.orgproteopedia.org

The synthesis of aspartate from oxaloacetate occurs through a transamination reaction, typically involving glutamate (B1630785). libretexts.orgbiocrates.com Asparagine is then synthesized from aspartate. wikipedia.org The carbon skeletons of glucogenic amino acids can be converted into TCA cycle intermediates, including oxaloacetate, which can then be used for gluconeogenesis. lumenlearning.comnih.gov This demonstrates the close link between amino acid metabolism and glucose homeostasis. fiveable.me

Participation in Fatty Acid Synthesis Networks

Although fatty acid synthesis occurs in the cytosol, it relies on acetyl-CoA that is primarily produced in the mitochondria. csun.edu Since acetyl-CoA cannot directly cross the mitochondrial membrane, it is transported to the cytosol in the form of citrate. libretexts.orgbrainkart.com In the mitochondrial matrix, acetyl-CoA condenses with oxaloacetate to form citrate, which is then transported to the cytosol. coggle.itresearchgate.net

In the cytosol, the enzyme ATP-citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate. csun.educoggle.it The acetyl-CoA is then used for fatty acid synthesis. coggle.it The oxaloacetate can be reduced to malate, which can then be converted to pyruvate to re-enter the mitochondria, a process that also generates NADPH, a reducing equivalent required for fatty acid synthesis. csun.edulibretexts.org This citrate shuttle is essential for providing the building blocks for fatty acid biosynthesis. csun.edu

Table 1: Key Enzymes in Oxaloacetate Metabolism

Enzyme Pathway(s) Function
Citrate Synthase Tricarboxylic Acid Cycle Catalyzes the condensation of oxaloacetate and acetyl-CoA to form citrate. wikipedia.orgebi.ac.uk
Pyruvate Carboxylase Gluconeogenesis, Anaplerosis Converts pyruvate to oxaloacetate. wikipedia.orgnih.gov
Phosphoenolpyruvate Carboxykinase (PEPCK) Gluconeogenesis Converts oxaloacetate to phosphoenolpyruvate. wikipedia.orglibretexts.org
Malate Dehydrogenase Tricarboxylic Acid Cycle, Gluconeogenesis, Citrate Shuttle Interconverts malate and oxaloacetate. wikipedia.orgcsun.edu
Aspartate Aminotransferase Amino Acid Metabolism Interconverts oxaloacetate and aspartate. libretexts.orgbiocrates.com

Table 2: Compound Names Mentioned in the Article

Compound Name
2-oxosuccinate
2-oxosuccinic acid
3-phosphoglycerate
Acetoacetyl-CoA
Acetone
Acetyl-CoA
Alanine
Arginine
Asparagine
Aspartate
ATP
Citrate
Citryl-CoA
Coenzyme A
Cysteine
Dihydroxyacetone phosphate (B84403) (DHAP)
Disodium (B8443419) 2-oxosuccinate
FADH2
Fructose 1,6-bisphosphate
Fructose 6-phosphate
Fumarate (B1241708)
Glucose
Glucose 6-phosphate
Glutamate
Glutamine
Glyceraldehyde 3-phosphate
Glycerol
Glycine
GTP
Histidine
Isoleucine
Lactate
Leucine
Lysine
Malate
Malonyl-CoA
Methionine
NADH
NADPH
Oxaloacetate
Palmitic acid
Phosphoenolpyruvate (PEP)
Proline
Pyruvate
Serine
Succinate (B1194679)
Succinyl-CoA
Threonine
Tryptophan
Tyrosine

Role in the Urea (B33335) Cycle and Nitrogen Metabolism

The urea cycle is a critical metabolic pathway that converts toxic ammonia (B1221849), a byproduct of amino acid catabolism, into the less toxic compound urea, which is then excreted. numberanalytics.com This process is vital for maintaining nitrogen homeostasis. numberanalytics.com Oxaloacetate, the conjugate base of 2-oxosuccinate, is intrinsically linked to the urea cycle, primarily through its role in the transport of nitrogen and its connection with the citric acid cycle. wikipedia.orgwikipedia.org

One of the nitrogen atoms incorporated into the urea molecule is supplied by aspartate. uomisan.edu.iq This aspartate is generated from oxaloacetate via a transamination reaction, where oxaloacetate accepts an amino group from glutamate. uomisan.edu.iqfiveable.me This reaction is a crucial link, ensuring a steady supply of nitrogen for the urea cycle. wikipedia.org

Furthermore, the urea cycle and the citric acid cycle are interconnected, a relationship often referred to as the "Krebs bicycle." wikipedia.orgdavuniversity.org Fumarate, an intermediate produced during the urea cycle, is also an intermediate of the citric acid cycle. uomisan.edu.iq This fumarate can be converted to malate and then oxidized to regenerate oxaloacetate, which can then be used to form aspartate, thus completing the cycle and maintaining the flow of nitrogen into the urea cycle. wikipedia.orguomisan.edu.iq This integration allows for the efficient coordination of nitrogen disposal and energy production. unizg.hr

The key steps involving oxaloacetate in the urea cycle are:

Formation of Aspartate: Oxaloacetate is transaminated to form aspartate, which provides one of the two nitrogen atoms in urea. uomisan.edu.iq

Regeneration of Oxaloacetate: Fumarate produced in the urea cycle enters the citric acid cycle and is converted back to oxaloacetate, ensuring the continuation of both cycles. wikipedia.org

Significance within the Glyoxylate (B1226380) Cycle

The glyoxylate cycle is an anabolic pathway that serves as a variation of the citric acid cycle. wikipedia.org It is prominent in plants, bacteria, protists, and fungi, enabling these organisms to synthesize carbohydrates from fatty acids or other two-carbon compounds like acetate (B1210297). wikipedia.orginflibnet.ac.in This capability is generally absent in animals. libretexts.org In this cycle, oxaloacetate functions as both the initial reactant and the final product, similar to its role in the citric acid cycle. wikipedia.org

The cycle bypasses the two decarboxylation steps of the citric acid cycle, allowing for the net conversion of two molecules of acetyl-CoA into a molecule of succinate. wikipedia.org This succinate can then be used for the synthesis of glucose through gluconeogenesis. wikipedia.org

Key features of oxaloacetate's role in the glyoxylate cycle include:

Initiation: The cycle begins with the condensation of acetyl-CoA and oxaloacetate to form citrate. inflibnet.ac.in

Regeneration and Net Production: Through a series of reactions involving the key enzymes isocitrate lyase and malate synthase, the cycle not only regenerates the initial oxaloacetate but also produces a net gain of oxaloacetate. libretexts.orgredalyc.org This excess oxaloacetate is crucial as it can be directed towards gluconeogenesis for the synthesis of glucose. libretexts.org

This cycle is particularly important for germinating seeds, which rely on stored lipids as their primary energy and carbon source for growth before photosynthesis can begin. wikipedia.orgsciencevivid.com

CycleOrganismsKey FunctionRole of OxaloacetateNet Product
Urea Cycle AnimalsDetoxification of ammoniaPrecursor for aspartate (nitrogen donor) and regenerated from fumarateUrea
Glyoxylate Cycle Plants, Bacteria, FungiSynthesis of carbohydrates from fatsInitial reactant and net productSuccinate and Oxaloacetate

Modulatory Roles in Cellular Energetics and Redox Homeostasis

Disodium 2-oxosuccinate, through its active form oxaloacetate, plays a significant role in modulating cellular energy production and maintaining redox balance. ontosight.ai

Oxaloacetate is a critical intermediate in the citric acid cycle, the central pathway for cellular respiration and ATP production. fiveable.me It combines with acetyl-CoA to form citrate, initiating a series of reactions that generate ATP. fiveable.me The concentration of oxaloacetate is tightly regulated and can influence the rate of the citric acid cycle, thereby controlling the efficiency of energy production. fiveable.me

Studies have shown that the administration of this compound can enhance ATP production. ontosight.aimdpi.com By increasing the availability of oxaloacetate, it can promote the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS), leading to increased ATP synthesis. mdpi.comnih.gov In situations of mitochondrial damage, where ATP production through OXPHOS is impaired, cells may shift to glycolysis. nih.gov Supplementing with oxaloacetate can help to improve the energy metabolism that is altered by such stressors. nih.gov

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to significant cellular damage. nih.gov Oxaloacetate has been shown to possess antioxidant properties and can mitigate oxidative stress. tbitherapy.com

Research indicates that oxaloacetate can effectively scavenge ROS, such as hydrogen peroxide (H₂O₂), thereby preventing oxidative damage. nih.govnih.gov This protective effect has been observed in various models, including chemical-induced liver injury and neuronal cell damage. nih.govtbitherapy.com The mechanisms by which oxaloacetate mitigates oxidative stress include:

Direct Scavenging of ROS: Oxaloacetate can directly neutralize ROS, reducing their damaging effects on cellular components. nih.gov

Metabolic Remodeling: In some organisms, the glyoxylate shunt, which involves oxaloacetate, can be upregulated to bypass NADH-generating steps in the TCA cycle, thus reducing endogenous ROS formation. frontiersin.org

Supporting Antioxidant Systems: By participating in metabolic pathways, oxaloacetate can help maintain the levels of other antioxidant molecules. plos.org

Studies have demonstrated that oxaloacetate protects against oxidative stress in various contexts. For instance, it has been shown to protect E. histolytica against H₂O₂-induced stress and to ameliorate chemical liver injury by reducing ROS production. nih.govplos.org

Mitochondria are central to cellular energy metabolism and are also a primary site of ROS production. nih.gov Disruption of mitochondrial function is linked to numerous diseases. nih.gov Oxaloacetate plays a crucial role in modulating mitochondrial function. researchgate.net

Oxaloacetate can influence mitochondrial respiration by acting as a potent inhibitor of complex II (succinate dehydrogenase) of the electron transport chain. wikipedia.orgresearchgate.net This regulation can be important in controlling substrate flow and preventing excessive ROS production under certain conditions. researchgate.net

Furthermore, oxaloacetate has been shown to protect the integrity of mitochondria and promote mitochondrial biogenesis. nih.govnih.gov In studies involving chemical-induced injury, oxaloacetate helped maintain the normal structure of mitochondria and increased the production of ATP by promoting the TCA cycle and oxidative phosphorylation. mdpi.comnih.gov It has also been found to activate brain mitochondrial biogenesis and enhance the insulin (B600854) signaling pathway. nih.govnih.gov In models of acute lung injury, oxaloacetate treatment alleviated mitochondrial dysfunction by promoting mitochondrial fusion and biogenesis. frontiersin.orgfrontiersin.org

Modulatory RoleMechanismResearch Finding
ATP Production Increases availability of oxaloacetate for the TCA cycle and OXPHOS.Administration of this compound increased ATP production in animal models of mitochondrial disease. ontosight.aimdpi.com
Oxidative Stress Mitigation Directly scavenges ROS and supports antioxidant systems.Oxaloacetate scavenged ROS and prevented oxidative damage in liver cells exposed to hydrogen peroxide. nih.govnih.gov
Mitochondrial Functionality Inhibits complex II, protects mitochondrial structure, and promotes biogenesis.Oxaloacetate treatment improved mitochondrial function and alleviated cellular damage in models of acute lung injury. frontiersin.orgfrontiersin.org

Mechanisms of Oxidative Stress Mitigation and Reactive Oxygen Species Clearance

Metabolic Perturbations Induced by External Stressors

External stressors, such as critical illness or exposure to toxins, trigger a significant metabolic response in the body. oup.comresearchgate.net This response involves hormonal changes and alterations in energy metabolism to provide substrates to vital tissues. oup.com During stress, there is an increased breakdown of proteins, leading to a higher load of ammonia that needs to be detoxified via the urea cycle. oup.com

In response to certain stressors like aluminum toxicity, microorganisms such as Pseudomonas fluorescens exhibit a metabolic shift to increase the production of oxaloacetate. nih.gov This is achieved by upregulating enzymes like pyruvate carboxylase while downregulating others, effectively diverting metabolic flux towards oxaloacetate synthesis. nih.gov This adaptive response highlights the importance of oxaloacetate homeostasis in coping with environmental challenges.

Similarly, in the context of oxidative stress, the metabolic landscape of a cell can be significantly altered. nih.govnih.gov The accumulation of ROS can damage mitochondria and impair energy production. nih.gov As discussed previously, oxaloacetate can counteract these effects by reducing oxidative damage and supporting mitochondrial function. nih.govnih.gov For example, in cases of chemical-induced liver injury, the metabolic alterations caused by toxins like carbon tetrachloride are mitigated by oxaloacetate, which helps to restore energy metabolism and protect cellular structures. mdpi.comnih.gov

Alterations in Glycolysis and Carbon Accumulation

Exposure to arsenite leads to distinct changes in carbohydrate metabolism. nsf.gov In Agrobacterium tumefaciens under arsenite stress, glycolysis appears to be altered, a key pathway that breaks down glucose. researchgate.netnsf.gov A notable consequence of this alteration is the accumulation of carbon in the form of complex saccharides. researchgate.netnsf.gov This suggests that when the normal flow of metabolites through glycolysis and into the TCA cycle is impeded by the toxic effects of arsenite, the cell shunts carbon into storage forms. nsf.gov This response could be a protective mechanism or a direct consequence of enzymatic inhibition by the contaminant.

Disruption of Key TCA Cycle Enzyme Activities

The toxic effects of arsenite are particularly evident in its disruption of the TCA cycle. nsf.gov Metabolic data from arsenite-exposed Agrobacterium tumefaciens are consistent with the inhibition of two critical TCA cycle enzymes: pyruvate dehydrogenase and α-ketoglutarate dehydrogenase. researchgate.netnsf.gov Pyruvate dehydrogenase is responsible for converting pyruvate from glycolysis into acetyl-CoA, the primary entry point into the TCA cycle, while the α-ketoglutarate dehydrogenase complex catalyzes a key oxidative decarboxylation step within the cycle itself. libretexts.orgwikipedia.org Disruption of these enzymes helps explain the observed perturbations in intermediates that shuttle into and cycle within the TCA pathway. nsf.gov The inhibition of TCA cycle enzymes is a significant mechanism of cellular stress, leading to a cascade of metabolic reprogramming that affects bioenergetics, redox state, and amino acid metabolism. nih.govelifesciences.org

Table 1: Observed Metabolic Changes in Agrobacterium tumefaciens under Arsenite Stress This table summarizes the key metabolic perturbations identified in research studies.

Metabolic PathwayObservationImplicationReference
Glycolysis Altered pathway activityReduced carbon flow into TCA cycle nsf.gov, researchgate.net
Carbon Metabolism Accumulation as complex saccharidesShunting of carbon away from central energy metabolism nsf.gov, researchgate.net
TCA Cycle Perturbation of cycle intermediatesDisruption of central energy and biosynthetic pathways nsf.gov, researchgate.net
Enzyme Activity Apparent disruption of pyruvate dehydrogenase and α-ketoglutarate dehydrogenaseBlockage at key entry and intra-cycle points nsf.gov, researchgate.net

Links to NAD+/NADH Redox Balance in Biological Processes

The TCA cycle is intrinsically linked to the cellular redox state, primarily through its production of the reduced electron carriers NADH and FADH₂. creative-proteomics.com The ratio of the oxidized form, NAD+, to the reduced form, NADH, is a critical indicator of cellular redox homeostasis and energy status. nih.govplos.org Enzymes within the TCA cycle, such as isocitrate dehydrogenase and α-ketoglutarate dehydrogenase, catalyze reactions that reduce NAD+ to NADH. creative-proteomics.comlibretexts.org This NADH is then predominantly used by the mitochondrial electron transport chain to generate ATP. nih.gov

Disruption of the TCA cycle, as seen with arsenite exposure or by inhibiting enzymes like succinate dehydrogenase, directly impacts this redox balance. nsf.govelifesciences.org Impaired enzyme function leads to decreased production of NADH, which can alter the NAD+/NADH ratio. creative-proteomics.com An elevated NADH/NAD+ ratio signals an energy surplus and can allosterically inhibit key TCA cycle enzymes, slowing down the cycle. creative-proteomics.com Conversely, a low ratio can indicate an energy deficit. The balance between NAD+ and NADH is crucial, as an oversupply of NADH can lead to oxidative stress. nih.gov Therefore, the metabolic state of the TCA cycle, involving intermediates like 2-oxosuccinate, and the NAD+/NADH redox balance are tightly interconnected, regulating cellular energy, metabolism, and responses to stress. nih.govnih.gov

Enzymatic Transformations and Biocatalysis Involving 2 Oxosuccinate Derivatives

Enzyme-Catalyzed Reactions of Oxaloacetate (2-Oxosuccinate)ebi.ac.uk

Oxaloacetate is produced or consumed by a variety of enzyme-catalyzed reactions, including reduction, transamination, carboxylation, and cleavage. researchgate.net These reactions are fundamental to cellular energy production, biosynthesis, and the transport of metabolic intermediates across mitochondrial membranes. researchgate.net

Malate (B86768) dehydrogenase (MDH) is a critical enzyme that catalyzes the reversible reduction of oxaloacetate to L-malate, utilizing NADH as a cofactor. nih.gov This reaction is a key step in the citric acid cycle. nzytech.com There are two primary isoforms of MDH in humans and other mammals: a mitochondrial form (MDH2), which functions in the citric acid cycle, and a cytosolic form (MDH1), which is a key component of the malate-aspartate shuttle. nih.govnih.gov This shuttle is essential for transferring reducing equivalents (in the form of malate) from the cytosol into the mitochondria for oxidative phosphorylation. nzytech.com In the cytosol, oxaloacetate is reduced to malate, which can then cross the inner mitochondrial membrane. nzytech.com Once inside the mitochondrial matrix, malate is oxidized back to oxaloacetate by mitochondrial MDH, regenerating NADH. nih.gov

Another related enzyme is the malic enzyme, which catalyzes the oxidative decarboxylation of malate to pyruvate (B1213749) and CO2, using NAD+ or NADP+ as a cofactor. ebi.ac.ukwikipedia.orgwikipedia.org While its primary substrate is malate, this enzyme's activity is closely linked to oxaloacetate metabolism, influencing the pool of C4 dicarboxylic acids. wikipedia.org

Aspartate aminotransferase (AST), also known as glutamate-oxaloacetate transaminase (GOT), is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible transfer of an amino group from L-aspartate to α-ketoglutarate. wikipedia.orgnih.gov This reaction yields oxaloacetate and L-glutamate. wikipedia.orgreactome.org

L-aspartate + α-ketoglutarate ↔ oxaloacetate + L-glutamate wikipedia.org

This transamination is crucial for both the degradation and biosynthesis of amino acids. wikipedia.org In amino acid catabolism, it funnels nitrogen from aspartate into glutamate (B1630785), which can then be deaminated to release ammonium (B1175870) for the urea (B33335) cycle. wikipedia.org Conversely, in biosynthesis, AST can synthesize aspartate from oxaloacetate, a key intermediate of the citric acid cycle. wikipedia.org The reaction mechanism involves the cofactor shuttling between its pyridoxal (B1214274) phosphate (B84403) (PLP) and pyridoxamine (B1203002) phosphate (PMP) forms. wikipedia.orgnih.gov The enzyme's specificity is determined by interactions between the substrate's carboxylate groups and specific arginine residues in the active site. nih.gov

Pyruvate carboxylase (PC) is a biotin-containing enzyme that catalyzes the physiologically irreversible, ATP-dependent carboxylation of pyruvate to generate oxaloacetate. nih.govwikipedia.orgoup.com This anaplerotic reaction is vital for replenishing oxaloacetate that has been withdrawn from the citric acid cycle for biosynthetic purposes, such as gluconeogenesis or amino acid synthesis. nih.govnih.gov The reaction occurs in two steps at two separate active sites, with the covalently bound biotin (B1667282) cofactor acting as a mobile carboxyl group carrier. wikipedia.orgnih.gov

Phosphoenolpyruvate (B93156) carboxykinase (PEPCK) is a lyase that catalyzes the conversion of oxaloacetate to phosphoenolpyruvate (PEP) and carbon dioxide. wikipedia.org This is a rate-limiting step in gluconeogenesis. ebi.ac.uk The reaction involves both decarboxylation and phosphorylation, utilizing either GTP or ATP as the phosphate donor, depending on the specific enzyme isoform. oup.comwikipedia.orgplos.org Animal and some bacterial PEPCK enzymes are typically GTP-dependent, while those in most bacteria, plants, and yeast are ATP-dependent. ebi.ac.ukplos.org

Citrate (B86180) lyase and ATP-citrate lyase are enzymes that cleave citrate. Bacterial citrate lyase catalyzes the cleavage of citrate into acetate (B1210297) and oxaloacetate. wikipedia.orgias.ac.in In eukaryotes, ATP-citrate lyase catalyzes the ATP-dependent cleavage of citrate to yield acetyl-CoA and oxaloacetate, playing a key role in providing acetyl-CoA in the cytosol for fatty acid and cholesterol biosynthesis. ias.ac.in

Oxaloacetate decarboxylase is a carboxy-lyase that catalyzes the conversion of oxaloacetate to pyruvate and CO2. wikipedia.orgmedchemexpress.com This activity can be a side-activity of other enzymes like malic enzyme or pyruvate kinase, but dedicated oxaloacetate decarboxylases also exist. oup.comwikipedia.org These enzymes are classified into two main types: divalent cation-dependent enzymes found in the cytoplasm of various microorganisms, and membrane-bound, sodium-pumping biotin-dependent enzymes found in anaerobic bacteria. wikipedia.org The latter type, part of the Na+ transport decarboxylase family, couples the free energy from oxaloacetate decarboxylation to the transport of sodium ions across the cell membrane, generating a sodium gradient that can drive ATP synthesis and other cellular processes. wikipedia.orgnih.gov

Table 1: Summary of Key Enzyme-Catalyzed Reactions Involving Oxaloacetate
EnzymeEnzyme Commission (EC) NumberReactionMetabolic Pathway
Malate Dehydrogenase1.1.1.37L-Malate + NAD+ ↔ Oxaloacetate + NADH + H+Citric Acid Cycle, Malate-Aspartate Shuttle, Gluconeogenesis
Aspartate Aminotransferase2.6.1.1L-Aspartate + α-Ketoglutarate ↔ Oxaloacetate + L-GlutamateAmino Acid Metabolism
Pyruvate Carboxylase6.4.1.1Pyruvate + HCO3- + ATP → Oxaloacetate + ADP + PiAnaplerosis, Gluconeogenesis
Phosphoenolpyruvate Carboxykinase4.1.1.32 (GTP) 4.1.1.49 (ATP)Oxaloacetate + GTP/ATP → Phosphoenolpyruvate + GDP/ADP + CO2Gluconeogenesis, C4/CAM Carbon Fixation
ATP-Citrate Lyase2.3.3.8 (formerly 4.1.3.8)Citrate + ATP + CoA → Oxaloacetate + Acetyl-CoA + ADP + PiFatty Acid Biosynthesis
Oxaloacetate Decarboxylase4.1.1.3Oxaloacetate → Pyruvate + CO2Citrate Fermentation, Ion Transport
Table 2: Selected Kinetic Properties of Enzymes Acting on Oxaloacetate
EnzymeSource OrganismKm for Oxaloacetate (mM)Vmax (µmol/min/mg)kcat (s-1)Notes
Oxaloacetate DecarboxylaseCorynebacterium glutamicum2.1158311Divalent cation (Mn2+) dependent. wikipedia.org
Oxaloacetate DecarboxylaseRat Liver (Mitochondria)0.55N/AN/ANot activated by divalent cations. wikipedia.org
Oxaloacetate DecarboxylasePseudomonas aeruginosaN/AN/A7500Represents turnover number for decarboxylation. uniprot.org

Carboxylases and Carboxykinases (e.g., Pyruvate Carboxylase, Phosphoenolpyruvate Carboxykinase)

Applications in Enzymatic Assays for Metabolic Pathway Analysisebi.ac.uknzytech.com

The specific enzymatic reactions involving oxaloacetate are widely exploited for analytical purposes in biochemistry and clinical diagnostics. The concentration of oxaloacetate itself, which is typically low in tissues, can be measured using assays coupled to malate dehydrogenase. researchgate.netnih.gov In this method, the decrease in NADH concentration, monitored spectrophotometrically at 340 nm, is directly proportional to the amount of oxaloacetate converted to L-malate. nih.gov

Similarly, the activity of other enzymes can be determined by measuring the production or consumption of oxaloacetate. A prominent example is the clinical assay for aspartate aminotransferase (AST) activity in serum, which is used as a biomarker for tissue damage, particularly of the liver and heart. labmed.org.uk In this coupled assay, the oxaloacetate produced by the AST reaction is immediately reduced to malate by an excess of malate dehydrogenase, with the corresponding rate of NADH oxidation providing a measure of the AST activity. labmed.org.uk

Commercially available assay kits for quantifying oxaloacetate often use a multi-step enzymatic cascade. For instance, one method involves the conversion of oxaloacetate to pyruvate, which is then oxidized by a specific oxidase, transferring electrons to a probe that becomes colored or fluorescent. assaygenie.com The resulting signal is proportional to the initial oxaloacetate concentration. assaygenie.com These assays are crucial tools for studying metabolic flux and evaluating the effects of drugs on metabolic pathways. assaygenie.comresearchgate.net

Biocatalytic Approaches for Stereoselective Synthesisebi.ac.uk

The principles of enzymatic catalysis, characterized by high specificity and selectivity, are increasingly applied in organic synthesis to produce chiral molecules. unipd.it The enzymatic transformations of oxaloacetate serve as a model for several key biocatalytic strategies. Recent advances in the field, driven by protein engineering and high-throughput screening, have expanded the toolkit available for creating complex chiral molecules. unipd.itrsc.org

Transaminases for Chiral Amine Synthesis: The reaction catalyzed by aspartate aminotransferase is a prime example of stereoselective amine synthesis. Transaminases are now widely used as biocatalysts to produce enantiomerically pure amino acids and chiral amines from their corresponding keto acid precursors. polimi.itresearchgate.net By engineering transaminases, their substrate scope has been broadened to accept non-natural keto acids, enabling the synthesis of valuable pharmaceutical intermediates. polimi.it The synthesis of the antidiabetic drug sitagliptin, for instance, was revolutionized by the development of a highly engineered transaminase. polimi.it

Reductases for Chiral Alcohol Synthesis: The reduction of oxaloacetate's keto group by malate dehydrogenase is a stereospecific reaction yielding L-malate. This transformation highlights the potential of oxidoreductases, such as alcohol dehydrogenases, for the asymmetric reduction of prochiral ketones to produce chiral secondary alcohols. acs.org These enzymes are used in two-step biocatalytic systems, often in whole-cell formats, to synthesize all possible stereoisomers of diols and other complex alcohols with high enantiomeric excess. acs.org

Lyases for C-C Bond Formation: The C-C bond formation and cleavage reactions catalyzed by citrate synthase and citrate lyase, respectively, demonstrate the power of lyases in stereoselective synthesis. ias.ac.inlibretexts.org These enzymes, along with aldolases, catalyze aldol-type reactions with precise control over the stereochemistry of the newly formed chiral centers. This approach is valuable for building molecular complexity from simpler precursors.

The integration of these biocatalytic steps into retrosynthetic analysis allows for the design of greener, safer, and more efficient synthetic routes to complex, high-value molecules like pharmaceuticals and fine chemicals. unipd.itpolimi.it

Microbiological Asymmetric Reductions of Alpha-Keto Diesters

Enzyme Activity Regulation in Metabolic Contexts

In metabolic pathways, 2-oxosuccinate (oxaloacetate) is a central node, and the enzymes responsible for its synthesis and consumption are tightly regulated to maintain cellular homeostasis. news-medical.net This regulation occurs through various mechanisms, including allosteric control and feedback inhibition.

Citrate Synthase: This enzyme catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate, the first step of the citric acid cycle. creative-proteomics.com Its activity is inhibited by molecules that signal a high-energy state in the cell, such as ATP and NADH. creative-proteomics.comnews-medical.netnih.govwikipedia.org Succinyl-CoA also acts as an inhibitor. creative-proteomics.comnews-medical.netwikipedia.org ATP functions as a competitive inhibitor with respect to acetyl-CoA, while NADH can act as both an isosteric and allosteric inhibitor depending on the organism. nih.govwikipedia.org Citrate, the product of the reaction, also provides product inhibition. news-medical.netwikipedia.org Conversely, ADP, indicating a low-energy state, can act as an allosteric activator. news-medical.net

Phosphoenolpyruvate (PEP) Carboxylase: This enzyme catalyzes the carboxylation of phosphoenolpyruvate to form oxaloacetate, an important anaplerotic reaction. nih.govwikipedia.org In many bacteria, its activity is allosterically activated by acetyl-CoA, which signals the need to replenish citric acid cycle intermediates. nih.govwikipedia.org Conversely, aspartate and malate, which can be synthesized from oxaloacetate, act as feedback inhibitors. oup.comwikipedia.org This regulation ensures that oxaloacetate is produced when the citric acid cycle has a sufficient supply of acetyl-CoA but is limited by the availability of oxaloacetate.

Oxaloacetate Decarboxylase: This enzyme catalyzes the decarboxylation of oxaloacetate to pyruvate and CO₂. nih.govwikipedia.orgnih.gov The regulation of this enzyme can be complex. In Acetobacter xylinum, the enzyme shows positive cooperativity for oxaloacetate and is allosterically activated by NAD. nih.govnih.gov It is competitively inhibited by acetate with respect to oxaloacetate. nih.govnih.gov In other organisms, the regulation can differ. For instance, a divalent cation-dependent oxaloacetate decarboxylase has been identified in Corynebacterium glutamicum. wikipedia.org

Pyruvate Carboxylase: This enzyme catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate. libretexts.orgnih.gov It is a key anaplerotic enzyme and is strongly activated allosterically by acetyl-CoA. libretexts.orgnih.gov This activation signals that the cell has ample acetyl-CoA and requires more oxaloacetate to condense with it to fuel the citric acid cycle. libretexts.orgnih.gov

Table 3: Regulation of Key Enzymes in Oxaloacetate Metabolism
EnzymeActivatorsInhibitorsReference
Citrate SynthaseADPATP, NADH, Succinyl-CoA, Citrate creative-proteomics.comnews-medical.netnih.govwikipedia.org
PEP CarboxylaseAcetyl-CoA, Fructose-1,6-bisphosphateAspartate, Malate oup.comnih.govwikipedia.org
Oxaloacetate Decarboxylase (A. xylinum)NAD, NADPAcetate nih.govnih.gov
Pyruvate CarboxylaseAcetyl-CoAADP libretexts.orgnih.gov

Advanced Analytical and Spectroscopic Characterization of 2 Oxosuccinate Systems

Spectrophotometric Quantification Techniques

Spectrophotometry offers a reliable and accessible method for quantifying disodium (B8443419) 2-oxosuccinate, often through enzyme-coupled assays. A common approach involves monitoring the change in absorbance of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) at 340 nm. sandiego.edu In the presence of malate (B86768) dehydrogenase (MDH), oxaloacetate is reduced to malate, with the concomitant oxidation of NADH to NAD+. sigmaaldrich.com The decrease in absorbance at 340 nm is directly proportional to the concentration of oxaloacetate in the sample. sandiego.edu

Another spectrophotometric method involves the conversion of oxaloacetate to pyruvate (B1213749), which is then oxidized, leading to the formation of a colored or fluorescent product. assaygenie.combioassaysys.com The intensity of the color, measured at a specific wavelength such as 570 nm, or the fluorescence intensity, corresponds to the initial concentration of oxaloacetate. assaygenie.combioassaysys.com These assays are sensitive, with colorimetric methods having a linear detection range of approximately 7 to 400 µM and fluorometric methods detecting concentrations as low as 1 to 40 µM. assaygenie.combioassaysys.com

For these assays to be accurate, several factors must be controlled, including temperature and pH, as they can significantly impact enzyme kinetics. sandiego.edu It is also crucial to ensure the reaction remains in the linear range to maintain a direct relationship between absorbance change and concentration. sandiego.edu

Chromatographic Separation Methods

Chromatographic techniques are essential for separating disodium 2-oxosuccinate from complex mixtures, allowing for its accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound. Reversed-phase HPLC methods are commonly employed for the separation and quantification of various organic acids, including oxaloacetate. foodandnutritionresearch.net In some applications, derivatization is used to enhance detection. For instance, α-keto acids can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH), and the resulting derivatives are separated and quantified using a UV spectrophotometer at 350 nm. researchgate.net

HPLC methods can be coupled with UV detection for the quantification of underivatized compounds as well. nih.gov For example, a method for the simultaneous estimation of glucose, sodium citrate (B86180), and chlorides in a pharmaceutical solution utilized an ion exclusion analytical column with UV detection at 200 nm. onlinescientificresearch.com The choice of mobile phase, such as a phosphate (B84403) buffer, and its precise preparation are critical for achieving reproducible results, as variations can significantly affect retention times. shimadzu.com

Spectroscopic Elucidation of Molecular Structures

Spectroscopic methods are indispensable for determining the precise molecular structure of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR spectra of oxaloacetic acid, the parent acid of this compound, have been recorded in various solvents. In water at pH 7.0, a prominent peak is observed at 2.38 ppm. nih.gov In a sodium phosphate buffer (pH 7.4), a signal appears at 3.64 ppm. nih.gov These chemical shifts are crucial for identifying the presence of the oxaloacetate moiety in a sample.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton. Studies on related oxosuccinate esters have shown the presence of signals corresponding to the enol form of the molecule. researchgate.net For oxaloacetic acid, ¹³C NMR data is available, which helps in the complete structural assignment. nih.gov Two-dimensional NMR techniques, such as HSQC and HMBC, can further elucidate the connectivity between protons and carbons, providing a comprehensive structural picture. nih.govmagritek.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a related compound, diethyl 2-cyano-3-oxosuccinate, shows a strong and sharp absorption for the C≡N group at 2227 cm⁻¹ and three strong C=O absorption bands at 1742, 1667, and 1610 cm⁻¹. researchgate.net While a specific IR spectrum for this compound was not found in the provided search results, the IR spectrum of sodium oxalate (B1200264) is available from the Coblentz Society's collection. nist.gov

Mass Spectrometry-Based Metabolomics for Pathway Analysis

Mass spectrometry (MS)-based metabolomics has become an indispensable tool for the comprehensive analysis of metabolites in biological systems. nih.gov This approach aims to identify and quantify the complete set of small-molecule metabolites (the metabolome), providing a functional readout of the physiological state of a cell or organism. nih.govbitesizebio.com By measuring the dynamic changes in metabolite concentrations, researchers can elucidate the activity of metabolic pathways, identify novel biomarkers, and gain a deeper understanding of cellular responses to genetic or environmental perturbations. nih.govnih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the core analytical platforms in this field, each offering unique advantages for separating and detecting a wide array of chemical compounds. nih.govnih.gov

The analysis of 2-oxosuccinate (oxaloacetate) and its associated pathways, particularly the Tricarboxylic Acid (TCA) cycle, heavily relies on these MS-based methodologies. nih.govbevital.no The TCA cycle is a central hub of cellular metabolism, essential for energy production and providing precursors for biosynthesis. metwarebio.comnih.gov Mass spectrometry allows for the sensitive and selective quantification of TCA cycle intermediates, enabling the detailed investigation of metabolic fluxes and regulatory mechanisms that govern cellular physiology and disease. nih.govnih.gov

Methodological Approaches: GC-MS and LC-MS

The choice between GC-MS and LC-MS for the analysis of 2-oxosuccinate and other TCA cycle intermediates depends on the specific research goals and the physicochemical properties of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and highly reproducible technique for analyzing volatile and thermally stable compounds. thermofisher.com However, most primary metabolites, including the dicarboxylic acid 2-oxosuccinate, are non-volatile. nih.govthermofisher.com Therefore, their analysis by GC-MS requires a chemical derivatization step to increase their volatility and thermal stability. thermofisher.com A common two-step derivatization process involves:

Methoximation: Carbonyl groups are converted into their corresponding oximes using reagents like hydroxylamine (B1172632). thermofisher.com

Silylation: Polar functional groups such as carboxyl and hydroxyl groups are silylated, for instance with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com This process renders the metabolites amenable to separation by gas chromatography and subsequent detection by mass spectrometry. nih.gov It is important to note that the inherent instability of 2-oxosuccinate (oxaloacetic acid) can be a challenge, as it may be converted to pyruvate during sample pretreatment, requiring careful methodological consideration and data interpretation. plos.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of polar and thermally labile compounds like 2-oxosuccinate without the need for derivatization. nih.govnih.gov This technique separates metabolites in the liquid phase before they are ionized and detected by the mass spectrometer. nih.gov LC-MS/MS, a tandem MS approach, provides enhanced selectivity and sensitivity, making it a preferred method for quantitative metabolomics. nih.govnih.gov Researchers have developed versatile LC-MS/MS methods that can simultaneously measure a comprehensive panel of metabolites from central carbon metabolism, including the TCA cycle, amino acids, and nucleotides, using a single chromatographic run. nih.gov

Detailed Research Findings

Mass spectrometry-based metabolomics has been instrumental in revealing the intricate connections between the TCA cycle and various cellular processes. For example, studies have used these techniques to investigate metabolic reprogramming in cancer. In one study, the silencing of the hypoxia-inducible factor 1-alpha (HIF-1A) in ovarian cancer cells was analyzed using metabolomics. The results showed a significant accumulation of metabolites in the oxidative branch of the TCA cycle, demonstrating HIF-1A's role as a repressor of oxidative metabolism. ethz.ch

The quantitative performance of these methods is critical for reliable pathway analysis. The table below illustrates typical performance characteristics for the LC-MS/MS analysis of key TCA cycle intermediates.

Table 1: Representative Performance of LC-MS/MS for Quantitative Analysis of TCA Cycle Intermediates. (Data derived from findings in nih.govresearchgate.net)
MetaboliteChromatographic ColumnRun Time (minutes)Lower Limit of Quantitation (LLOQ) in water (µM)
Succinate (B1194679)Phenomenex Synergi Polar-RP130.02
Fumarate (B1241708)Phenomenex Synergi Polar-RP130.2
2-Hydroxyglutarate (2-HG)Phenomenex Synergi Polar-RP130.002
Citrate / IsocitrateZIC-pHILIC25N/A
α-KetoglutarateZIC-pHILIC25N/A

Metabolomic studies comparing different physiological states can reveal key metabolic shifts. For instance, in dairy cows, an increase in glucogenic amino acids that can be converted into 2-oxosuccinate suggests a mobilization of protein to enhance the TCA cycle for energy production during lactation. frontiersin.org The table below presents hypothetical data based on findings from a study on cancer cell metabolism, illustrating how mass spectrometry can quantify changes in metabolic pathways. ethz.ch

Table 2: Relative Abundance of TCA Cycle Metabolites Following HIF-1A Knockdown in IGROV1 Ovarian Cancer Cells. (Data conceptualized from research findings in ethz.ch)
MetaboliteFold Change (HIF-1A Knockdown vs. Control)Associated Pathway
Citrate~2.5TCA Cycle
Oxalosuccinate~3.0TCA Cycle
N-acetyl glutamate (B1630785)~2.0TCA Cycle (downstream of 2-oxoglutarate)

Data Processing and Pathway Interpretation

The large and complex datasets generated by MS-based metabolomics require sophisticated bioinformatics tools for processing and interpretation. nih.govmdpi.com The typical workflow involves several steps:

Data Preprocessing: Raw MS data undergoes peak picking, alignment, and normalization to create a feature matrix. mdpi.com

Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), are used to identify patterns and discriminate between different sample groups. mdpi.com

Metabolite Identification: Metabolites are putatively identified by matching their mass-to-charge ratio (m/z) and retention times to spectral libraries and databases. nih.gov

Pathway Analysis: Significantly altered metabolites are mapped onto metabolic pathways using platforms like MetaboAnalyst, which utilizes databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG). metaboanalyst.caprotocols.io This step places the individual metabolite changes into a biological context, revealing which metabolic pathways are most affected by the condition under study. nih.gov

Through these integrated analytical and computational approaches, mass spectrometry-based metabolomics provides powerful insights into the role of 2-oxosuccinate and its associated metabolic networks in health and disease.

Theoretical and Computational Investigations of Disodium 2 Oxosuccinate Reactivity

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods have been instrumental in elucidating the reaction mechanisms involving oxaloacetate, the biologically active form of disodium (B8443419) 2-oxosuccinate. These computational approaches allow for the detailed examination of electronic rearrangements during chemical reactions. researchgate.net

One of the most studied reactions is the condensation of acetyl-CoA and oxaloacetate to form citrate (B86180), catalyzed by citrate synthase. nih.govacs.org QM/MM calculations have been employed to investigate the enolization of acetyl-CoA, a key step in this reaction. nih.gov These studies have helped to identify crucial amino acid residues, such as Asp-375 and His-274, and their roles as catalytic bases and acids in the enzyme's active site. nih.gov The calculations have shown that the enolate of acetyl-CoA is more stable than the enol form within the active site, stabilized by hydrogen bonds from surrounding residues. nih.gov

Furthermore, quantum mechanical studies have been applied to understand the decarboxylation of oxaloacetate. The non-enzymatic decarboxylation, as well as the process catalyzed by various divalent metal ions, has been investigated using these methods. researchgate.net Such studies provide insights into the transition states and energy barriers of these reactions. researchgate.net

In the context of malate (B86768) dehydrogenase, which catalyzes the reversible oxidation of malate to oxaloacetate, QM and molecular dynamics simulations have been used to study the hydride transfer and proton abstraction steps. richmond.edu These simulations have provided a detailed picture of the transition state and the roles of specific amino acid residues in the catalytic mechanism. richmond.edu

Density Functional Theory (DFT) Approaches to Enzymatic Processes

Density Functional Theory (DFT) is a powerful quantum mechanical method widely used to study the electronic structure and reactivity of molecules, including enzymatic processes involving oxaloacetate. researchgate.net DFT calculations have been crucial in understanding the condensation reaction between oxaloacetate and acetyl-CoA. researchgate.net Studies have explored different potential mechanisms, considering the keto and enol forms of the reactants. researchgate.net These calculations have indicated that a mechanism starting with the enol forms of both oxaloacetic acid and a fragment of acetyl-CoA is thermodynamically favorable in the absence of the enzyme. researchgate.net

DFT has also been employed in QM/MM studies to investigate enzyme stereoselectivity, for instance, in the formation of citrate from oxaloacetate and acetyl-CoA. royalsocietypublishing.org By calculating the energies for the formation of different stereoisomers, researchers can understand the factors that control the stereochemical outcome of the enzymatic reaction. royalsocietypublishing.org Different density functionals, such as B3LYP, PBE0, and BHLYP, have been tested to assess their performance in predicting reaction energy profiles. royalsocietypublishing.org

In the study of oxaloacetate decarboxylase, DFT/B3LYP calculations have been used within a QM/MM framework to model the substrate and inhibitors in the active site. nih.gov This approach helps in understanding the binding interactions and the structural changes that occur upon ligand binding, providing insights into the catalytic mechanism. nih.gov

Computational Modeling of Redox Reactions

Computational modeling plays a significant role in understanding the redox reactions where disodium 2-oxosuccinate is a key participant. A primary example is its involvement in the malate-aspartate shuttle and the citric acid cycle, where the interconversion between malate and oxaloacetate is a crucial redox step catalyzed by malate dehydrogenase. wikipedia.orgebi.ac.uk This reaction involves the transfer of a hydride ion and is coupled to the reduction or oxidation of the NAD+/NADH cofactor. ebi.ac.uk

Kinetic models have been developed to simulate the effects of oxaloacetate on mitochondrial respiration and the generation of reactive oxygen species (ROS). plos.org These models demonstrate that oxaloacetate can inhibit complex II of the electron transport chain, and this inhibition can be modulated by other metabolites like glutamate (B1630785). plos.org Such computational studies help to uncover the regulatory roles of oxaloacetate in cellular energy metabolism and oxidative stress. plos.org

Furthermore, computational chemistry methods are generally applied to study a wide range of redox reactions, providing insights into their mechanisms which are often based on electron transfers. While specific detailed redox modeling focused solely on this compound outside of its enzymatic context is less common in the provided literature, the principles of modeling electron transfer reactions are well-established and can be applied to understand its electrochemical properties. nih.gov

Analysis of Molecular Structure and Conformation

The molecular structure and conformational dynamics of oxaloacetate are critical for its biological function and have been investigated using both experimental and computational techniques. X-ray crystallography has provided high-resolution structures of oxaloacetate bound to various enzymes, such as citrate synthase and oxaloacetate decarboxylase. nih.govresearchgate.net These structures reveal the specific interactions between oxaloacetate and the amino acid residues in the active site, highlighting the importance of hydrogen bonding and coordination with metal ions. nih.gov

Computational methods, such as geometry optimization using DFT, can predict the lowest-energy conformation of the molecule. For related compounds, these calculations show a preference for a planar backbone with specific orientations of the functional groups to minimize steric hindrance.

The binding of oxaloacetate can induce significant conformational changes in enzymes. researchgate.netlibretexts.org For example, in citrate synthase, the binding of oxaloacetate followed by acetyl-CoA causes the enzyme to switch from an "open" to a "closed" conformation, which is essential for catalysis. libretexts.org Similarly, studies on oxaloacetate decarboxylase using techniques like fluorescence spectroscopy and Fourier-transform infrared (FTIR) spectroscopy have shown that the binding of substrates or inhibitors leads to conformational changes in the enzyme subunits. plos.org Differential scanning fluorimetry has also been used to study how oxaloacetate affects the conformational structure of enzymes like lactate (B86563) dehydrogenase. hu.edu.jo These structural and conformational analyses are crucial for understanding the specificity and efficiency of enzymes that process this compound.

In Vitro Research Models and Methodologies for Studying 2 Oxosuccinate Biology

Utilization in In Vitro Biochemical Assays for Biological Activities

In vitro biochemical assays are fundamental tools for characterizing the specific biological activities of compounds like disodium (B8443419) 2-oxosuccinate. These assays allow for the direct measurement of a compound's effects on specific molecular targets or pathways outside of a living organism.

The anti-inflammatory properties of disodium 2-oxosuccinate have been investigated using various in vitro models. ontosight.ai These assays typically involve challenging immune cells or cell lines with an inflammatory stimulus and then measuring the effect of the compound on the production of inflammatory mediators.

A common approach is to use cell-based assays with immune cells like macrophages or microglial cells. These cells can be stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response. The anti-inflammatory effect of a compound can then be assessed by measuring the levels of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatant using techniques like ELISA (Enzyme-Linked Immunosorbent Assay). nih.govresearchgate.net Another important aspect of the inflammatory response that can be measured is the activation of transcription factors like nuclear factor-kappa B (NF-κB), which plays a central role in regulating the expression of inflammatory genes. nih.govnih.gov The levels of NF-κB in the nucleus versus the cytoplasm can be quantified to determine its activation state. nih.gov

For example, studies have shown that related compounds can reverse LPS-induced increases in pro-inflammatory cytokine proteins. nih.gov Furthermore, the effect on signaling pathways involved in inflammation, such as the mitogen-activated protein kinase (MAPK) and NF-κB pathways, can be evaluated. nih.gov

Table 1: In Vitro Assays for Anti-inflammatory Effects

Assay TypeModel SystemMeasured ParametersPurpose
Cytokine Production AssayMacrophages, Microglia (e.g., BV-2 cells)IL-1β, IL-6, TNF-αTo quantify the inhibition of pro-inflammatory cytokine release. nih.govresearchgate.net
NF-κB Activation AssayVarious cell linesNuclear translocation of NF-κB p65 subunitTo determine the effect on a key inflammatory signaling pathway. nih.govnih.gov
Western Blot AnalysisCell lysatesProtein levels of pro-inflammatory cytokines, MAPK and NF-κB pathway componentsTo analyze the expression and activation of proteins involved in inflammation. nih.gov

The antioxidant potential of this compound is another area of active in vitro investigation. ontosight.ai Antioxidant assays can be broadly categorized into two types: those that measure the radical scavenging ability of a compound and those that assess its effect on cellular antioxidant defense mechanisms.

Commonly used chemical assays to determine radical scavenging activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govsinica.edu.tw In these assays, the ability of the compound to donate an electron or hydrogen atom to neutralize these stable free radicals is measured spectrophotometrically. nih.gov The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals. sinica.edu.tw

Cell-based assays provide a more biologically relevant assessment of antioxidant activity. These assays often involve exposing cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂), and then measuring the protective effects of the compound. nih.gov Key parameters measured include the levels of reactive oxygen species (ROS), the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), and the extent of lipid peroxidation, often quantified by measuring malondialdehyde (MDA) levels. nih.govmdpi.com

Table 2: In Vitro Assays for Antioxidant Potency

Assay TypePrincipleMeasured ParametersPurpose
DPPH Radical Scavenging AssayMeasures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. nih.govDecrease in absorbance at a specific wavelength.To determine the direct free radical scavenging capacity. sinica.edu.tw
ABTS Radical Scavenging AssayMeasures the ability of a compound to scavenge the ABTS radical cation. nih.govDecrease in absorbance at a specific wavelength.To assess broad-spectrum radical scavenging activity. nih.gov
Cellular Antioxidant Activity (CAA) AssayMeasures the ability of a compound to protect cells from oxidative damage induced by a pro-oxidant.Reduction in ROS levels, cell viability.To evaluate antioxidant efficacy in a cellular context. mdpi.com
Antioxidant Enzyme Activity AssaysMeasures the activity of key antioxidant enzymes in cell lysates. nih.govSOD, CAT, GSH-Px activity.To determine the effect on endogenous antioxidant defenses. nih.gov
Lipid Peroxidation AssayMeasures the end products of lipid peroxidation, such as MDA. nih.govMDA levels.To assess the protective effect against oxidative damage to lipids. nih.gov

Assessment of Anti-inflammatory Effects

Application in Cell-Free Systems for Metabolic Pathway Reconstruction

Cell-free systems offer a powerful platform for studying metabolic pathways in a simplified and controllable environment, free from the complexities of cellular regulation. nih.govresearchgate.net These systems typically consist of cell extracts containing the necessary enzymes and cofactors for a specific metabolic pathway. nih.gov The application of cell-free systems to study this compound biology is particularly relevant for reconstructing and analyzing parts of central carbon metabolism, such as the citric acid cycle. embopress.orgresearchgate.net

In the context of metabolic pathway reconstruction, cell-free systems allow researchers to:

Study individual enzymatic reactions: By providing specific substrates and monitoring the formation of products, the kinetics and regulation of individual enzymes involved in oxaloacetate metabolism can be studied in detail. oup.com

Assemble and optimize synthetic pathways: Researchers can combine purified enzymes or cell extracts to construct novel metabolic pathways or to optimize existing ones for the production of specific chemicals. acs.orgmdpi.com

Investigate metabolic flux: By using isotopically labeled substrates, such as ¹³C-labeled oxaloacetate, the flow of carbon through a reconstructed pathway can be traced, providing insights into metabolic flux distribution. embopress.org

For instance, a cell-free system derived from Escherichia coli can be used to study the interconversion of phosphoenolpyruvate (B93156) (PEP), pyruvate (B1213749), and oxaloacetate, which represents a critical node in central metabolism. oup.comoup.com By manipulating the concentrations of substrates, enzymes, and allosteric regulators, researchers can gain a quantitative understanding of how carbon flux is controlled at this junction. oup.com Furthermore, the accumulation of intermediates like succinate (B1194679), malate (B86768), and aspartate (derived from oxaloacetate) can be monitored over time using techniques like HPLC. embopress.org

Microbial Models for Studying Metabolic Interventions

Microorganisms, such as Escherichia coli, Bacillus subtilis, and Corynebacterium glutamicum, serve as excellent model systems for studying metabolic interventions related to this compound. oup.com These organisms have well-characterized metabolic networks and are amenable to genetic manipulation, making them ideal for investigating the effects of altering oxaloacetate metabolism. nih.gov

Metabolic modeling plays a crucial role in these studies, allowing for the in silico prediction of metabolic fluxes and the effects of genetic modifications. elifesciences.org These models can be used to design experiments aimed at understanding the role of the phosphoenolpyruvate-pyruvate-oxaloacetate node in distributing carbon flux between catabolism and anabolism. oup.com

Experimental approaches in microbial models include:

¹³C-labeling experiments: Similar to cell-free systems, stable isotope labeling can be used in whole microbial cells to trace the fate of carbon atoms from specific substrates and to quantify metabolic fluxes through different pathways.

Enzyme activity assays: The activities of key enzymes in the central carbon metabolism, including those of the PEP-pyruvate-oxaloacetate node, can be measured in cell-free extracts of microorganisms grown under different conditions. oup.com

For example, studies in Corynebacterium glutamicum have focused on the enzymes responsible for C3-carboxylation (forming oxaloacetate) and C4-decarboxylation, and how their regulation affects the production of amino acids derived from oxaloacetate. oup.com The glyoxylate (B1226380) cycle, which allows for the net production of oxaloacetate from acetyl-CoA, is another important pathway studied in microorganisms, particularly in the context of growth on fatty acids or acetate (B1210297). nih.govredalyc.org

Future Directions and Emerging Research Avenues

Integration with Systems Biology Approaches

The advancement of systems biology is providing a more holistic understanding of the intricate network of metabolic reactions, and 2-oxosuccinate is a key player in these models.

A significant area of research is the development of kinetic models to study the dynamic behavior of metabolic pathways. A detailed kinetic model of mitochondrial respiratory chain and related processes has been used to investigate the regulatory role of oxaloacetate in reactive oxygen species (ROS) generation. plos.org This type of modeling has revealed the previously unknown role of oxaloacetate as a regulator of ROS production and has highlighted how other molecules, like glutamate (B1630785), can modify this regulation. plos.orgresearchgate.net Such models, which can consist of hundreds of ordinary differential equations, allow for the simulation of complex interactions and the prediction of systemic responses to changes in metabolite levels. plos.org

Future research will likely focus on creating more comprehensive and predictive models that can integrate multi-omics data (genomics, proteomics, metabolomics) to provide a more complete picture of how 2-oxosuccinate influences cellular physiology in both health and disease. researchgate.net These models will be invaluable for identifying new drug targets and designing novel metabolic engineering strategies. nih.gov

Novel Biocatalytic Applications

The unique chemical properties of 2-oxosuccinate and its central metabolic position make it an attractive target and tool for novel biocatalytic applications.

One emerging area is the use of enzymatic cascades for the synthesis of valuable chemicals. For example, a biocatalytic system using malate (B86768) dehydrogenase and fumarase has been developed for the synthesis of fumarate (B1241708) from pyruvate (B1213749) and CO2, with oxaloacetate as a key intermediate. rsc.org This process demonstrates the potential for using 2-oxosuccinate in environmentally friendly production methods for platform chemicals. rsc.orgbeilstein-journals.org

Furthermore, light-driven biocatalysis in artificial organelles like liposomes and polymersomes is a promising field. mdpi.com Researchers have demonstrated the coupling of light-controlled ATP production with carbon fixation reactions to produce oxaloacetate. mdpi.com This represents a significant step towards creating sustainable, light-driven biocatalytic systems for chemical synthesis. mdpi.com

The catalytic performance of enzymes can also be enhanced by the presence of other enzymes in a cascade. For instance, the presence of oxaloacetate decarboxylase can increase the turnover number of malate dehydrogenase by facilitating the release of the product, oxaloacetate. oup.com This principle of enzyme-enzyme interaction highlights the potential for designing more efficient multi-enzyme systems for biocatalysis. oup.com

Future research in this area will likely explore the engineering of novel enzymatic pathways and the optimization of reaction conditions to expand the range of products that can be synthesized using 2-oxosuccinate as a precursor or intermediate.

Advanced Synthetic Methodologies for Derivatization

The development of new synthetic methods allows for the creation of novel derivatives of 2-oxosuccinate, which can be used as tools for research and as potential therapeutic agents.

One area of focus is the synthesis of various esters of 2-oxosuccinic acid. For example, dimethyl 2-oxosuccinate is a versatile building block in organic synthesis for creating complex molecules and pharmaceutical compounds. Methodologies for its synthesis include the ozonolysis of dimethyl maleate (B1232345) or fumarate and the chlorination of dimethyl malonate.

Another important class of reactions involves the derivatization of the keto group. For instance, condensation reactions with substituted hydrazines can be used to synthesize pyrazolone (B3327878) core structures, which are important in medicinal chemistry. epo.org

The development of novel ligation chemistries, such as the decarboxylative condensation of C-terminal α-ketoacids with N-terminal hydroxylamines (KAHA ligation), provides new ways to form peptide bonds and synthesize proteins. ethz.ch While not directly involving 2-oxosuccinate in all cases, the principles of α-ketoacid chemistry are central to these advanced synthetic techniques. ethz.ch

Future research will likely focus on developing more efficient and stereoselective methods for the synthesis of 2-oxosuccinate derivatives. These new compounds will be valuable for probing biological processes and for developing new drugs.

Exploration of Undiscovered Metabolic Roles

While the role of 2-oxosuccinate in central metabolism is well-documented, researchers continue to uncover new and unexpected metabolic functions.

Recent studies have highlighted the importance of the phosphoenol pyruvate–oxaloacetate–pyruvate (POP) node as a critical switch point in cellular metabolism. nih.gov This node is the starting point for the biosynthesis of a wide range of amino acids, including lysine, threonine, and methionine, which are derived from oxaloacetate. nih.govwikipedia.orglibretexts.org Understanding the regulation of this node is crucial for metabolic engineering efforts aimed at overproducing these valuable amino acids. nih.gov

Furthermore, 2-oxosuccinate is involved in metabolic cycles beyond the well-known TCA cycle. For example, a cycle between oxaloacetate and fumarate has been identified that plays a role in purine (B94841) and arginine metabolism. researchgate.net

The interaction of 2-oxosuccinate with other metabolic pathways is also an active area of research. For instance, in Mycobacterium tuberculosis, the metabolism of propionyl-CoA via the methylcitrate cycle involves the conversion of oxaloacetate. nih.gov

Future research will likely employ advanced metabolomics and flux analysis techniques to identify new metabolic pathways and regulatory roles for 2-oxosuccinate. This could lead to a deeper understanding of cellular metabolism and the identification of new therapeutic targets.

Refinements in Analytical Techniques for Complex Biological Matrices

The accurate and sensitive quantification of 2-oxosuccinate in complex biological samples is crucial for understanding its metabolic roles. However, its chemical instability and low physiological concentrations present analytical challenges. nih.gov

Several advanced analytical techniques have been developed to overcome these challenges. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the quantitative analysis of oxaloacetate. nih.gov Isotope dilution GC-MS methods, using stable isotope-labeled internal standards, provide high accuracy and precision. nih.gov

High-performance liquid chromatography (HPLC) is another widely used technique. sielc.com Mixed-mode chromatography columns have been developed to improve the peak shape and retention of multi-charged molecules like oxaloacetate. sielc.com

In addition to chromatographic methods, colorimetric and fluorometric assays are available for the high-throughput quantification of oxaloacetate in various biological samples, including plasma, serum, and tissue extracts. assaygenie.combioassaysys.com These assays are based on the enzymatic conversion of oxaloacetate to a product that can be easily detected. assaygenie.combioassaysys.com

The analysis of compounds in complex biological matrices often requires sophisticated sample preparation methods to remove interfering substances. bioanalysis-zone.comnih.gov Techniques like solid-phase extraction (SPE) and liquid-liquid extraction are commonly used to clean up samples before analysis. japsonline.comresearchgate.net

Q & A

Q. What are the key physicochemical properties of disodium 2-oxosuccinate, and how do they influence experimental protocols?

this compound (CAS 300-01-6) has a molecular formula of C4H4Na2O5\text{C}_4\text{H}_4\text{Na}_2\text{O}_5 and a molecular weight of 178.05 g/mol. Key properties include:

  • Density : 1.631 g/cm³
  • Boiling point : 341.9°C at 760 mmHg
  • LogP : -0.885 (indicating high hydrophilicity)
  • Polar Surface Area (PSA) : 97.33 Ų, suggesting strong hydrogen-bonding potential .

These properties guide its solubility in aqueous buffers, stability under high-temperature conditions, and compatibility with chromatographic methods (e.g., reverse-phase HPLC). Researchers should account for its hygroscopic nature during storage by using desiccants and inert atmospheres.

Q. What synthesis routes are available for this compound, and what are their advantages?

A common method involves neutralizing 2-oxosuccinic acid (oxaloacetic acid) with sodium hydroxide in a stoichiometric ratio (1:2). The reaction proceeds as: H2C4H2O5+2NaOHNa2C4H2O5+2H2O\text{H}_2\text{C}_4\text{H}_2\text{O}_5 + 2\text{NaOH} \rightarrow \text{Na}_2\text{C}_4\text{H}_2\text{O}_5 + 2\text{H}_2\text{O}

This aqueous-phase synthesis yields high-purity disodium salts but requires careful pH control (optimal range: 8.5–9.5) to avoid side reactions. Alternative routes, such as esterification followed by saponification (e.g., using diethyl oxalacetate), are less common due to lower yields .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 13C^{13}\text{C}-NMR can confirm the ketone group (C=O) at \sim200 ppm and carboxylate resonances at \sim170–180 ppm.
  • Mass Spectrometry : ESI-MS in negative ion mode typically shows a peak at m/z 155.061 (corresponding to [C4H2O5]2[\text{C}_4\text{H}_2\text{O}_5]^{2-}) .
  • Thermogravimetric Analysis (TGA) : Used to assess thermal stability, with decomposition observed above 300°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or IR spectra often arise from hydration states or pH-dependent tautomerism (enol vs. keto forms). To address this:

  • Standardize sample preparation by lyophilizing the compound under vacuum to remove bound water.
  • Use deuterated buffers (e.g., D2_2O with NaOD) to stabilize the keto form during NMR analysis.
  • Cross-validate with X-ray crystallography if crystalline samples are obtainable .

Q. What experimental design strategies optimize this compound’s role in enzymatic assays (e.g., citrate synthase studies)?

this compound is a substrate in the citrate synthase reaction. To minimize interference:

  • Use a factorial design to test buffer composition (e.g., Tris vs. phosphate), ionic strength (50–200 mM), and temperature (25–37°C).
  • Monitor reaction kinetics via UV-Vis at 340 nm (NADH depletion) and validate with LC-MS to detect side products like malate .
  • Include negative controls with oxaloacetate analogs to rule out non-specific interactions .

Q. How should researchers address stability challenges during long-term storage of this compound?

The compound degrades via decarboxylation under humid or acidic conditions. Mitigation strategies include:

  • Storing at ≤4°C in amber vials with desiccants (e.g., silica gel).
  • Preparing fresh solutions in pH 8.0–9.0 buffers (e.g., sodium borate) to suppress hydrolysis.
  • Regular quality checks via FT-IR to detect carbonyl loss (shift from \sim1700 cm1^{-1} to \sim1650 cm1^{-1}) .

Q. What methodologies validate the purity of this compound from commercial suppliers?

  • Ion Chromatography : Quantify sodium content (theoretical: 25.8%) to detect impurities like monosodium salts.
  • Karl Fischer Titration : Measure water content (acceptance threshold: ≤1.5% w/w).
  • ICP-MS : Screen for heavy metals (e.g., Pb, As) per USP guidelines .
    Avoid suppliers lacking third-party certifications (e.g., USP-NF compliance) .

Data Contradiction and Reproducibility

Q. How can researchers reconcile conflicting LogP values reported for this compound?

Reported LogP values range from -0.88 to -1.2 due to differences in measurement techniques (shake-flask vs. computational). To ensure reproducibility:

  • Use the shake-flask method with octanol/water partitioning at pH 7.4.
  • Validate with computational tools (e.g., ChemAxon’s MarvinSketch) using the correct ionization state (dianionic form) .

Q. What are the implications of this compound’s polymorphic forms in crystallization studies?

Two polymorphs (monoclinic vs. orthorhombic) exhibit distinct melting points and solubility profiles. To isolate a specific form:

  • Adjust solvent polarity (e.g., ethanol/water mixtures for monoclinic).
  • Use seeding with characterized crystals and monitor via PXRD (peaks at 2θ = 12.5° and 15.3° for monoclinic) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.